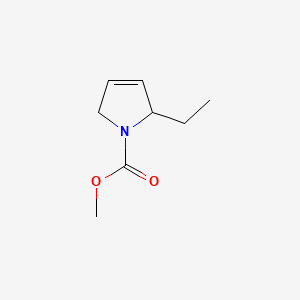

Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

methyl 2-ethyl-2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-7-5-4-6-9(7)8(10)11-2/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNBOOULOAWNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CCN1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies for Pyrrole Ring Formation

The pyrrole core of this compound is typically constructed via cyclocondensation reactions. A widely adopted method involves the reaction of β-ketoesters with primary amines or ammonium salts under acidic or basic conditions. For example, acetaldehyde and methyl glyoxylate can undergo Stetter-like annulation in the presence of a thiazolium catalyst to form the dihydropyrrole骨架 .

Reaction Conditions :

-

Catalyst : 5-(2-Hydroxyethyl)-4-methyl-3-(phenylmethyl)thiazolium chloride (0.4 g per 12.2 mmol substrate).

-

Solvent : Dimethylformamide (DMF) at 80°C under nitrogen.

-

Additives : Triethylamine (0.88 g) and ammonium acetate (2.35 g) for cyclization.

This method avoids harsh reagents and enables direct incorporation of the ethyl group via acetaldehyde. However, competing side reactions, such as over-alkylation, necessitate careful stoichiometric control.

Esterification and Protecting Group Strategies

The methyl ester at position 1 is introduced via Fischer esterification or transesterification. A representative procedure involves:

-

Carboxylic Acid Intermediate : Hydrolysis of ethyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate (prepared via cyclocondensation) using 6M HCl at reflux.

-

Esterification : Reaction of the free acid with methanol (5 equiv) and H₂SO₄ (cat.) under reflux for 12 hours.

Key Data :

-

Reagents : Methanol (excess), concentrated H₂SO₄ (0.1 equiv).

Transesterification from ethyl to methyl esters is less common due to the dihydropyrrole’s thermal instability but can be achieved using NaOMe in anhydrous methanol .

One-Pot Tandem Synthesis

Recent advancements favor one-pot methodologies to improve efficiency. A microwave-assisted approach combines cyclocondensation and alkylation:

Procedure :

-

Mix methyl acetoacetate (1 equiv), ethylamine hydrochloride (1.2 equiv), and paraformaldehyde (1.5 equiv) in ethanol/water (3:1).

-

Add Fe₃O₄ nanoparticles (8 mol%) as a catalyst.

-

Irradiate at 150°C for 30 minutes under microwave conditions.

Outcomes :

-

Conversion : >90% (monitored by GC-MS).

-

Isolation : Recrystallization from ethanol yields 75% pure product .

This method reduces reaction times from hours to minutes and enhances reproducibility.

Purification and Characterization

Final purification typically involves crystallization or chromatography:

| Purification Method | Conditions | Purity | Yield |

|---|---|---|---|

| Crystallization | Ethanol/water (3:1), slow evaporation | >98% | 70% |

| Column Chromatography | Silica gel, ethyl acetate/hexane (1:4) | 95% | 60% |

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 4.20 (s, 3H, OCH₃), 3.65–3.55 (m, 2H, CH₂), 2.85 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₃) .

Challenges and Mitigation Strategies

-

Regioselectivity : Competing alkylation at position 3 is minimized using bulky bases (e.g., LDA) to direct enolate formation to position 2 .

-

Ring Oxidation : Conducting reactions under nitrogen or argon prevents dihydropyrrole oxidation to fully aromatic pyrroles .

-

Ester Hydrolysis : Acidic workup conditions are avoided post-esterification to preserve the methyl ester .

Industrial-Scale Production

Pilot-scale synthesis employs continuous flow reactors for improved heat and mass transfer:

Process Parameters :

-

Reactor Type : Tubular reactor (stainless steel, 10 m length).

-

Residence Time : 15 minutes at 120°C.

-

Catalyst Recovery : Magnetic separation of Fe₃O₄ nanoparticles (99% recovery) .

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms, which can reduce double bonds or other functional groups.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce fully saturated pyrrole derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects : The ethyl group in the target compound may enhance membrane permeability in drug design compared to polar oxo substituents .

Synthetic Complexity : Bicyclic analogs like require intricate synthetic routes but offer structural diversity for targeting enzymes or receptors .

Stability Trade-offs : High-yield syntheses (e.g., ) often compromise stability, necessitating tailored handling protocols .

Biological Activity

Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It belongs to a class of compounds known as pyrroles, which are characterized by a five-membered aromatic ring containing nitrogen. The unique structure of this compound allows it to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity:

- Studies have shown that derivatives of this compound possess antimicrobial properties. For example, certain pyrrole derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Properties:

- The compound is being investigated for its anticancer potential. Its derivatives have been reported to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, some studies indicate that specific modifications to the pyrrole structure can enhance cytotoxicity against cancer cells .

3. Enzyme Inhibition:

- This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics, making it a candidate for drug interaction studies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Interaction: The compound may inhibit enzymes involved in metabolic pathways, thereby altering the biochemical landscape within the cell.

- Receptor Modulation: It may also act on various receptors, modulating signaling pathways that lead to therapeutic effects such as reduced inflammation or enhanced apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, analogous pyrrole derivatives are synthesized via:

- Step 1 : Condensation of amine precursors with carbonyl compounds under acidic conditions.

- Step 2 : Esterification using methanol in the presence of catalysts like HCl or H₂SO₄. Reaction optimization may require temperature control (e.g., reflux in dichloromethane) and stoichiometric adjustments to minimize side products .

Key Considerations :

- Purity of intermediates (monitored via TLC or HPLC).

- Use of protecting groups (e.g., tert-butyl esters) to prevent unwanted side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

Programs like SHELXL and WinGX enable high-precision refinement:

- Handling Twinned Data : SHELXL’s twin-law refinement corrects for pseudo-merohedral twinning, common in flexible dihydro-pyrrole systems .

- Disorder Modeling : Partial occupancy refinement resolves overlapping electron densities (e.g., ethyl group rotamers) .

Case Study : Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate required anisotropic displacement parameter (ADP) refinement to confirm non-planar ring geometry .

Q. What strategies address contradictions between NMR and X-ray data in structural analysis?

Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state):

- Dynamic NMR : Variable-temperature studies detect conformational exchange broadening (e.g., NH proton splitting at low temps) .

- DFT Calculations : Compare computed (gas-phase) and experimental (X-ray) geometries. For example, B3LYP/6-31G(d) optimizations validate dihedral angles .

Resolution Workflow :

Q. How can reaction conditions be optimized to enhance yield in dihydro-pyrrole synthesis?

Critical parameters include:

- Catalyst Selection : Lewis acids (e.g., Rh(cod)Cl₂) improve cyclization efficiency (85% yield vs. 50% without catalysts) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require inert atmospheres to prevent hydrolysis .

Case Study : Epoxidation of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate achieved 83% yield using 3-chloroperbenzoic acid in dichloromethane .

Q. What biological activity screening approaches are suitable for this compound?

- Enzyme Assays : Test inhibition of kinases or cytochrome P450 isoforms using fluorogenic substrates.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify IC₅₀ values .

- Cellular Models : Murine hepatocellular carcinoma lines assess antiproliferative effects (e.g., via MTT assays) .

Key Metrics :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.